molecular formula C13H14N2O2 B1460993 1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one CAS No. 1094382-05-4

1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one

Cat. No. B1460993
CAS RN: 1094382-05-4
M. Wt: 230.26 g/mol
InChI Key: WHBBMCFOFMDJBZ-UHFFFAOYSA-N
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Description

“1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been widely studied for their antibacterial properties. The presence of the imidazole ring in compounds is associated with significant action against various bacterial strains. This makes “1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one” a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria .

Antitumor Activity

The structural framework of imidazole-containing compounds has shown promise in antitumor activity. Research indicates that such compounds can be synthesized and modified to target specific cancer cells, providing a pathway for the development of novel anticancer drugs .

Antidiabetic Potential

Imidazole derivatives have been explored for their therapeutic potential in managing diabetes. By acting on various biological pathways, these compounds can offer a new approach to controlling blood glucose levels and managing the complications associated with diabetes .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them suitable for the development of drugs to treat chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .

Antiviral Uses

Compounds with the imidazole moiety have been found to exhibit antiviral activities. They can be designed to interfere with viral replication or to enhance the body’s immune response against viral infections .

Antioxidant Effects

The imidazole ring structure has been associated with antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging-related diseases .

Antihelmintic Applications

Imidazole-based compounds have been used as antihelmintics, which are drugs that expel parasitic worms (helminths) from the body. They work by disrupting the biological processes of the worms, leading to their death .

Antiulcer Activity

Some imidazole derivatives have shown effectiveness in treating ulcers. They can inhibit the secretion of gastric acid or protect the stomach lining, making them valuable in the research and development of antiulcer medications .

properties

IUPAC Name

1-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(16)11-3-5-12(6-4-11)17-9-13-14-7-8-15(13)2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBBMCFOFMDJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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